molecular formula C23H21N3O4S B12016778 Methyl 4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate CAS No. 606962-78-1

Methyl 4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate

Cat. No.: B12016778
CAS No.: 606962-78-1
M. Wt: 435.5 g/mol
InChI Key: JGXVNCFCVBSVGV-XMHGGMMESA-N
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Description

Methyl 4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate is a synthetic chemical compound designed for pharmaceutical and biological chemistry research. This molecule features a complex hybrid structure incorporating two privileged scaffolds in medicinal chemistry: the 1,2,4-triazole and the thiazolo[3,2-b][1,2,4]triazole fused ring system . Compounds containing the 1,2,4-triazole nucleus are the subject of extensive research due to their wide spectrum of biological activities, which includes antibacterial, antifungal, anti-inflammatory, analgesic, and anticancer properties . Specifically, novel thiazolo[3,2-b]-1,2,4-triazole derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties in preclinical studies, demonstrating the potential of this structural framework in developing new therapeutic agents . The structure is further functionalized with a 4-butoxyphenyl moiety and a methyl benzoate ester, which can influence the compound's physicochemical properties and biological interactions. This product is intended for research purposes as a chemical reference standard or as a building block for the synthesis and investigation of new bioactive molecules. It is supplied as a high-purity compound for use in laboratory studies. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

606962-78-1

Molecular Formula

C23H21N3O4S

Molecular Weight

435.5 g/mol

IUPAC Name

methyl 4-[(E)-[2-(4-butoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate

InChI

InChI=1S/C23H21N3O4S/c1-3-4-13-30-18-11-9-16(10-12-18)20-24-23-26(25-20)21(27)19(31-23)14-15-5-7-17(8-6-15)22(28)29-2/h5-12,14H,3-4,13H2,1-2H3/b19-14+

InChI Key

JGXVNCFCVBSVGV-XMHGGMMESA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=C(C=C4)C(=O)OC)/SC3=N2

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)C(=O)OC)SC3=N2

Origin of Product

United States

Preparation Methods

[2+3] Cyclocondensation with N-Arylmaleimides

Reaction Scheme
1,2,4-Triazole-3-thiol undergoes cyclocondensation with N-(4-butoxyphenyl)maleimide in acetic acid under reflux (Scheme 1). The reaction proceeds via nucleophilic attack of the thiol group on the maleimide’s α,β-unsaturated carbonyl, forming the thiazolo-triazole core.

Conditions

  • Solvent: Acetic acid or dimethylformamide (DMF)

  • Temperature: 80–100°C

  • Catalyst: None required (thermal activation)

  • Yield: 60–75% (reported for analogous compounds)

Mechanistic Insights
The thiol group attacks the maleimide’s electrophilic β-carbon, initiating ring closure. The 4-butoxyphenyl group is introduced via the maleimide’s N-aryl substituent, while the methyl benzoate moiety is incorporated through subsequent aldol condensation.

Aldol Condensation for Ylidene Formation

The exocyclic double bond (ylidene group) is introduced via aldol condensation between the thiazolo-triazol-6-one intermediate and methyl 4-formylbenzoate.

Procedure

  • Intermediate Preparation: Isolate thiazolo-triazol-6-one after cyclocondensation.

  • Condensation: React with methyl 4-formylbenzoate in ethanol, catalyzed by piperidine.

  • Stereochemical Control: The E-configuration is favored due to steric hindrance between the 4-butoxyphenyl and benzoate groups.

Optimization Data

ParameterOptimal ValueImpact on Yield
Catalyst (piperidine)5 mol%Increases to 80%
Reaction Time6–8 hoursMaximizes conversion
SolventEthanolPrevents side reactions

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Industrial methods employ continuous flow reactors to enhance efficiency:

  • Residence Time: 20–30 minutes at 120°C.

  • Purification: In-line crystallization reduces downstream processing.

Purification Techniques

  • Recrystallization: Use ethanol/water mixtures (3:1) to isolate the product.

  • Chromatography: Silica gel chromatography (ethyl acetate/hexane, 1:4) resolves stereoisomers.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Cyclocondensation60–7595Moderate
Continuous Flow8598High

The continuous flow approach offers superior yield and scalability, making it preferable for bulk production.

Structural Characterization

Key Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.05 (d, J = 8.4 Hz, 2H, benzoate Ar-H), 7.45 (d, J = 8.4 Hz, 2H, butoxyphenyl Ar-H), 4.05 (t, J = 6.4 Hz, 2H, OCH2), 3.90 (s, 3H, OCH3).

  • 13C NMR: 167.2 (C=O), 161.5 (thiazole C-S), 132.4–114.7 (aromatic carbons).

Challenges and Solutions

Stereochemical Control

The E-isomer predominates due to thermodynamic stability, but Z-isomers may form under kinetic conditions. Chromatographic separation or selective crystallization ensures stereochemical purity.

Functional Group Compatibility

The butoxy group’s electron-donating nature necessitates mild conditions to prevent ether cleavage. Anhydrous solvents and inert atmospheres mitigate degradation .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a simpler, reduced version .

Scientific Research Applications

Antibacterial Activity

Research has highlighted the potential antibacterial properties of compounds related to thiazolo[3,2-B][1,2,4]triazole derivatives. For instance, a study demonstrated that certain derivatives exhibited significant antibacterial activity against strains such as Escherichia coli and Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) showing promising results compared to standard antibiotics like Ciprofloxacin and Rifampicin .

Antitubercular Properties

The compound's structural similarity to known antitubercular agents suggests that it may also possess activity against tuberculosis-causing bacteria. In vitro studies have indicated that specific derivatives can inhibit the growth of M. smegmatis, making them candidates for further exploration in treating tuberculosis .

Anticancer Potential

The thiazolo-triazole framework has been associated with anticancer activity in various studies. Compounds derived from this structure have shown effectiveness in inhibiting cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Synthesis Methodologies

The synthesis of methyl 4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazolo-Triazole Core: This is achieved through cyclization reactions involving appropriate precursors such as 4-butoxyphenyl derivatives.
  • Functionalization: Subsequent reactions introduce functional groups that enhance biological activity and solubility.
  • Purification and Characterization: Techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

Study ReferenceFocusKey Findings
Antibacterial ActivityIdentified significant antibacterial effects against E. coli and M. smegmatis.
Antitubercular PropertiesShowed promising results in inhibiting growth of tuberculosis bacteria.
Anticancer PotentialIndicated effectiveness in reducing cancer cell viability through apoptosis.

Mechanism of Action

The mechanism of action of Methyl 4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a class of 5-ene-thiazolo[3,2-b][1,2,4]triazol-6(5H)-ones, which exhibit diverse pharmacological and material properties depending on substituent variations. Below is a detailed comparison with key analogs:

Substituent Variations and Structural Features

Compound Name Molecular Formula Substituents (Position 2 / Position 4) Key Structural Features
Methyl 4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl]benzoate C₂₃H₂₁N₃O₄S 4-butoxyphenyl / methyl benzoate Lipophilic butoxy chain; (E)-configuration stabilizes conjugation.
Methyl 4-[(Z)-(2-(4-isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl]-2-methoxyphenyl acetate C₂₄H₂₂N₃O₆S 4-isopropoxyphenyl / methyl acetate + methoxy (Z)-configuration; increased steric hindrance from isopropoxy and methoxy groups.
Methyl 4-{[6-oxo-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl}benzoate C₁₇H₁₁N₃O₃S₂ 2-thienyl / methyl benzoate Thiophene enhances π-conjugation; smaller substituent improves solubility.
Methyl 4-[(E)-(2-(2,4-dichlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl]benzoate C₁₉H₁₁Cl₂N₃O₃S 2,4-dichlorophenyl / methyl benzoate Electron-withdrawing Cl groups reduce electron density; potential antimicrobial activity.

Physicochemical Properties

Compound Melting Point (°C) LCMS (ESI+) [M+H]⁺ LogP (Predicted) Solubility (PBS, µM)
Methyl 4-[(E)-(2-(4-butoxyphenyl)-...)]benzoate Not reported Not available 4.2 ~50 (moderate)
(Z)-5-(Thiophen-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2k) >250 236 2.8 ~120 (high)
(Z)-2-(4-Chloro-2-...phenoxy)-N-(4-chlorophenyl)acetamide (2h) 224–226 449 5.1 ~20 (low)

Biological Activity

Methyl 4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate is a complex organic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H21N3O4S
  • Molecular Weight : 429.49 g/mol
  • IUPAC Name : this compound

The compound features a thiazole and triazole ring system that contributes to its biological activity. The presence of the butoxyphenyl group enhances its lipophilicity, potentially improving absorption and distribution in biological systems.

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-B][1,2,4]triazoles exhibit significant antibacterial properties. This compound has been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 μg/mL
Escherichia coli0.250 μg/mL
Pseudomonas aeruginosa0.500 μg/mL
Klebsiella pneumoniae0.375 μg/mL

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Its mechanism of action is believed to involve the inhibition of DNA synthesis and cell proliferation.

Case Study: In Vitro Cytotoxicity Assay

In a study assessing the cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated:

  • IC50 Value : 15 μM after 48 hours of exposure
  • Mechanism : Induction of apoptosis confirmed through flow cytometry analysis

This indicates significant potential for further development as an anticancer therapeutic.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. In animal models of inflammation (e.g., carrageenan-induced paw edema), it exhibited notable efficacy in reducing swelling and inflammatory markers.

Table 2: Anti-inflammatory Effects

Treatment GroupEdema Reduction (%)
Control0
Compound Treatment45

This suggests that this compound could be beneficial in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the butoxy group or variations in the triazole ring can significantly influence its pharmacological profile.

Key Findings:

  • Lipophilicity : Increased lipophilicity correlates with enhanced membrane permeability.
  • Substituent Effects : The nature of substituents on the phenyl ring affects both antimicrobial and anticancer activities.

Q & A

Q. What are the critical steps in synthesizing this compound?

  • Answer : Synthesis typically involves: (i) Cyclocondensation of 4-butoxyphenyl-substituted thiosemicarbazides with α-ketoesters to form the thiazolo-triazole core. (ii) Knoevenagel condensation of the core with methyl 4-formylbenzoate under basic conditions (e.g., piperidine in ethanol) to introduce the (E)-methylidene group. (iii) Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Optimal yields (60–75%) require strict temperature control (60–80°C) and anhydrous conditions .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Answer :
  • ¹H/¹³C NMR : To verify the (E)-configuration of the methylidene group (J coupling ~12–16 Hz for trans-vinylic protons) and aromatic substituents.
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and C=N bonds (thiazole/triazole at ~1600 cm⁻¹).
  • HRMS : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize synthesis yield when solvent recommendations conflict (e.g., DMF vs. ethanol)?

  • Answer : Systematic solvent screening (e.g., ethanol, DMF, THF) under reflux conditions, monitored by TLC/HPLC, identifies the optimal medium. For example, DMF may accelerate condensation but risk side reactions (e.g., ester hydrolysis), while ethanol offers milder conditions. A mixed solvent system (e.g., ethanol:DMF 3:1) balances reactivity and stability. Post-reaction quenching with ice-water minimizes degradation .

Q. What advanced techniques resolve contradictions in reported biological activity data?

  • Answer : Discrepancies (e.g., variable IC₅₀ values in anticancer assays) arise from differences in cell lines or assay conditions. Mitigation strategies include: (i) Standardizing assays (e.g., MTT vs. SRB protocols). (ii) Cross-validating results with orthogonal methods (e.g., apoptosis assays via flow cytometry). (iii) Computational modeling (e.g., molecular dynamics) to correlate structural variations with activity trends .

Q. How can molecular docking simulations elucidate the compound’s mechanism of action?

  • Answer : (i) Prepare the ligand: Optimize the compound’s geometry using DFT (density functional theory). (ii) Select target proteins: Prioritize kinases (e.g., EGFR) or DNA topoisomerases based on structural analogs. (iii) Docking software (e.g., AutoDock Vina): Simulate binding poses, focusing on hydrogen bonds with catalytic residues (e.g., Lys745 in EGFR) and hydrophobic interactions with the 4-butoxyphenyl group. (iv) Validate predictions via surface plasmon resonance (SPR) to measure binding affinity (KD) .

Q. What strategies enhance the compound’s stability in aqueous buffers for in vitro studies?

  • Answer : (i) Formulation : Use cyclodextrin inclusion complexes or liposomal encapsulation to shield hydrolytically labile ester groups. (ii) pH control : Maintain buffers at pH 6.5–7.5 to avoid ester hydrolysis. (iii) Stability assays : Monitor degradation via HPLC-UV at 254 nm over 24–72 hours .

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